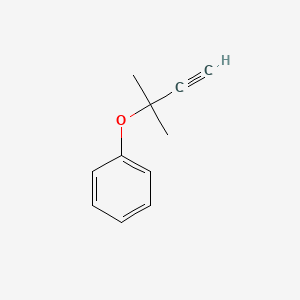

((2-Methylbut-3-yn-2-yl)oxy)benzene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

30504-61-1 |

|---|---|

Molecular Formula |

C11H12O |

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-methylbut-3-yn-2-yloxybenzene |

InChI |

InChI=1S/C11H12O/c1-4-11(2,3)12-10-8-6-5-7-9-10/h1,5-9H,2-3H3 |

InChI Key |

QICZZGHTQSNEFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)OC1=CC=CC=C1 |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 2 Methylbut 3 Yn 2 Yl Oxy Benzene Derivatives

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. ucalgary.ca In the context of ((2-methylbut-3-yn-2-yl)oxy)benzene derivatives, the ucalgary.caucalgary.ca-sigmatropic rearrangement, specifically the Claisen rearrangement, is a prominent transformation. wikipedia.org

Claisen Rearrangement (ucalgary.caucalgary.ca-Sigmatropic)

The Claisen rearrangement is a concerted, intramolecular process that involves the thermal or catalyzed rearrangement of an aryl propargyl ether to an ortho-allenylphenol. ucalgary.calibretexts.org This reaction proceeds through a cyclic, six-membered transition state. libretexts.orgmasterorganicchemistry.com

When heated, this compound undergoes a thermal Claisen rearrangement. The initial product of this ucalgary.caucalgary.ca-sigmatropic shift is a non-aromatic intermediate, an allenylcyclohexadienone. nsf.gov This intermediate is generally unstable and rapidly tautomerizes to the more stable aromatic phenol, yielding an o-allenylphenol. ucalgary.ca The driving force for this rearomatization is the re-establishment of the energetically favorable aromatic system.

The general transformation can be depicted as follows: this compound → ucalgary.caucalgary.ca-rearrangement → Allenylcyclohexadienone → Tautomerization → 2-(1,2-propadien-1-yl)-phenol derivative

Computational studies using density functional theory (DFT) have shown that the initial ucalgary.caucalgary.ca-sigmatropic rearrangement is the rate-determining step in the formation of subsequent products. rsc.org

In cases where the aromatic ring of the aryl propargyl ether is unsymmetrically substituted, the Claisen rearrangement can potentially yield two different regioisomeric products. The regioselectivity of the rearrangement is influenced by both steric and electronic factors of the substituents on the aromatic ring. nsf.govchemrxiv.org

For meta-substituted aryl propargyl ethers, the outcome of the rearrangement is dictated by the electronic nature of the substituent. chemrxiv.org Electron-donating groups tend to direct the migrating propargyl group to the position further away from the substituent, while electron-withdrawing groups favor migration to the closer ortho position. chemrxiv.org Theoretical calculations and experimental results have shown that the regioselectivity can be predicted based on the ground-state conformational preference of the allyloxy group or the relative energies of the transition states. nih.govrsc.org

A computational study on the Claisen rearrangement of unsymmetrical aryl propargyl ethers highlighted that rearrangement to a substituted ortho carbon can lead to a tricyclo[3.2.1.0]octane core, whereas rearrangement to an unsubstituted ortho carbon results in a benzopyran. nsf.gov

If both ortho positions of the aryl propargyl ether are blocked by substituents, a standard Claisen rearrangement cannot directly lead to an ortho-substituted phenol. In such cases, the initially formed allenylcyclohexadienone can undergo a subsequent ucalgary.caucalgary.ca-sigmatropic rearrangement (a Cope-type rearrangement) to the para position. organic-chemistry.org This tandem Claisen-Cope rearrangement results in a para-substituted allenylphenol after rearomatization. organic-chemistry.org

The process can be summarized as: Ortho-disubstituted this compound → ucalgary.caucalgary.ca-Claisen rearrangement → ortho-Allenylcyclohexadienone → ucalgary.caucalgary.ca-Cope rearrangement → para-Allenylcyclohexadienone → Tautomerization → para-Allenylphenol

The development of enantioselective para-Claisen rearrangements has been a significant achievement, allowing for the synthesis of chiral molecules. acs.org For instance, the use of a chiral aluminum Lewis acid has enabled the enantioselective rearrangement of illicinole to (−)-illicinone A. acs.org

While thermal Claisen rearrangements are common, they often require high temperatures. csic.es To circumvent this, various catalysts have been developed to promote the reaction under milder conditions. Lewis acids are effective catalysts for the Claisen rearrangement.

Cesium fluoride (B91410) (CsF) has been shown to mediate Claisen rearrangements. While specific studies on the cesium fluoride-mediated Claisen rearrangement of this compound are not prevalent in the provided search results, the use of catalysts in related aryl propargyl ether rearrangements is a well-established principle. For example, gold(I) complexes have been used to catalyze the propargyl Claisen rearrangement. csic.es

Stereochemical Aspects of Rearrangements

The Claisen rearrangement is a stereospecific reaction. The geometry of the transition state dictates the stereochemical outcome of the product. The reaction generally proceeds through a chair-like transition state, which is energetically favored over a boat-like transition state. organic-chemistry.org

For chiral, enantiomerically enriched starting materials, the Claisen rearrangement can transfer the chirality from the starting material to the product with a high degree of fidelity. organic-chemistry.org The stereoselectivity of the Ireland-Claisen rearrangement, a variation of the Claisen rearrangement, is particularly well-studied, where the E- and Z-configured silyl (B83357) ketene (B1206846) acetals lead to anti and syn rearranged products, respectively. acs.org This high degree of stereochemical control makes the Claisen rearrangement a valuable tool in asymmetric synthesis.

Chirality Transfer in Asymmetric Rearrangement and Dearomatization

While specific studies focusing solely on chirality transfer in asymmetric rearrangements and dearomatization of this compound are not extensively detailed in the provided search results, the broader context of asymmetric synthesis and rearrangement reactions suggests potential pathways. Chiral auxiliaries or catalysts could be employed to induce stereoselectivity during rearrangements, leading to the formation of chiral products. Dearomatization reactions, which disrupt the aromaticity of the benzene (B151609) ring, can also be guided by chiral reagents to produce enantiomerically enriched cyclic compounds. The synthesis of chiral compounds can be achieved through methods like using chiral salts or asymmetric synthesis. google.com

Intermolecular Addition Reactions

Beyond intramolecular cyclizations, the terminal alkyne functionality of this compound and its derivatives is amenable to various intermolecular addition reactions, providing a gateway to more complex molecular architectures.

The terminal alkyne of this compound is a suitable substrate for 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com One of the most prominent examples is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." nih.govnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) and a terminal alkyne to afford a 1,2,3-triazole. beilstein-journals.org The copper(I)-catalyzed version of this reaction is highly regioselective, exclusively producing the 1,4-disubstituted triazole isomer under mild conditions. nih.govbeilstein-journals.org The reaction is robust and can be performed in various solvents, including water. inonu.edu.tr The mechanism involves the formation of a copper(I) acetylide intermediate. nih.gov

The table below provides a general representation of the Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC).

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Terminal Alkyne | Organic Azide | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | nih.govbeilstein-journals.org |

Mechanistic Investigations and Computational Studies

Elucidation of Rearrangement Mechanisms

The thermal rearrangement of aryl propargyl ethers, such as ((2-Methylbut-3-yn-2-yl)oxy)benzene, is a subject of detailed mechanistic inquiry. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in mapping the potential energy surfaces and identifying key intermediates and transition states. nih.govnsf.gov

The thermal rearrangement of aryl propargyl ethers can be envisioned as a variant of the Claisen rearrangement, a nih.govnih.gov-sigmatropic shift. While a concerted pericyclic mechanism is often invoked for classic Claisen rearrangements, computational studies on related aryl propargyl ethers suggest that the reaction may proceed through intermediates with significant biradicaloid character, particularly in the gas phase. The transition state for the initial nih.govnih.gov-sigmatropic shift involves the concerted breaking of the O-C(propargyl) bond and the formation of a new C-C bond at the ortho position of the aromatic ring. The nature of this transition state can be influenced by the specific substitution pattern of the aryl propargyl ether.

Computational modeling has been particularly insightful in delineating the competing reaction cascades that follow the initial Claisen rearrangement of aryl propargyl ethers. nih.govnsf.gov For an unsymmetrical aryl ether, the initial rearrangement can occur at two different ortho positions, leading to distinct reaction pathways. The regioselectivity of this initial step is often governed by both steric and electronic factors.

Subsequent to the initial nih.govnih.gov-sigmatropic rearrangement, the resulting allenic cyclohexadienone intermediate can undergo a variety of transformations, including intramolecular Diels-Alder reactions or a cascade involving tautomerization, nsf.govfigshare.com-hydrogen shift, and electrocyclization to form benzopyran derivatives. nih.govnsf.gov Computational studies have shown that the relative energies of the transition states for these competing pathways determine the final product distribution. nih.govnsf.gov The presence of substituents on the aromatic ring and the propargyl group, such as the gem-dimethyl group in this compound, can significantly influence the energetics of these pathways. nih.govnsf.gov

Table 1: Calculated Energetic Data for Competing Pathways in the Thermal Rearrangement of a Model Aryl Propargyl Ether

| Reaction Step | Pathway A (Diels-Alder) | Pathway B (Benzopyran Formation) |

| Initial nih.govnih.gov-Sigmatropic Rearrangement (Activation Energy) | Lower Energy | Higher Energy |

| Intermediate Stability | Less Stable | More Stable |

| Subsequent Transformation (Activation Energy) | Higher Energy | Lower Energy |

| Overall Thermodynamics | Less Favorable | More Favorable |

Note: This table is a generalized representation based on computational studies of related aryl propargyl ethers and illustrates the typical energetic profiles of competing pathways.

Insights into Cyclization Mechanisms

Metal-mediated cyclizations of aryl propargyl ethers, including this compound, offer an alternative to thermal rearrangements, often proceeding under milder conditions and with different selectivities. Catalysts based on gold, platinum, and other transition metals have been shown to be effective for these transformations. nih.gov

The metal-catalyzed cyclization of aryl propargyl ethers is generally believed to proceed via an intramolecular hydroarylation mechanism. nih.govrsc.org A widely accepted pathway involves the coordination of the metal catalyst to the alkyne moiety, which activates it towards nucleophilic attack by the appended aryl ring. This intramolecular attack can, in principle, proceed via two distinct pathways: a 5-exo-dig cyclization to form a five-membered ring or a 6-endo-dig cyclization to yield a six-membered ring. nih.govrsc.org

For many aryl propargyl ethers, the 6-endo-dig pathway is kinetically and thermodynamically favored, leading to the formation of 2H-chromene derivatives. nih.gov DFT studies on platinum- and indium-catalyzed systems have supported the preference for the 6-endo-dig cyclization. nih.govrsc.org The reaction typically proceeds through a series of steps involving the initial cyclization to form a vinyl-metal intermediate, followed by protodemetalation to regenerate the catalyst and afford the final chromene product.

The activation of the alkyne by a metal catalyst is a crucial step in these intramolecular cyclizations. The coordination of a carbophilic Lewis acidic metal, such as Au(I) or Pt(II), to the alkyne C≡C triple bond increases its electrophilicity, making it more susceptible to attack by the electron-rich aromatic ring. This activation lowers the energy barrier for the cyclization step, allowing the reaction to proceed under significantly milder conditions than the corresponding thermal process.

The nature of the metal catalyst and its ligands can influence the efficiency and regioselectivity of the cyclization. For instance, cationic gold(I) complexes have been shown to be highly effective catalysts for the intramolecular hydroarylation of aryl alkynes. nih.gov The choice of the metal can also influence the subsequent reactivity of the cyclized products.

Table 2: Comparison of Proposed Metal-Catalyzed Cyclization Pathways

| Pathway | Ring Size Formed | Intermediate Type | Typical Product | Mechanistic Notes |

| 5-exo-dig | 5-membered | Spirocyclic | Dihydrobenzofuran derivative | Generally less favored kinetically and thermodynamically |

| 6-endo-dig | 6-membered | Fused ring | 2H-Chromene derivative | Often the preferred pathway for aryl propargyl ethers |

Theoretical Chemistry Applications of this compound

Theoretical chemistry provides a powerful lens through which to understand the intricate details of chemical reactivity. In the absence of direct and extensive computational studies on this compound, we can infer its probable behavior by examining theoretical investigations into the broader class of aryl propargyl ethers. These studies, predominantly employing Density Functional Theory (DFT), offer significant insights into the factors governing the reactions of this class of molecules.

Density Functional Theory (DFT) Studies of Reactivity, Regioselectivity, and Energetics

DFT has proven to be a valuable tool for elucidating the mechanisms, reaction pathways, and energy landscapes of organic reactions involving aryl propargyl ethers. A primary focus of these computational studies has been the Claisen rearrangement, a thermally induced researchgate.netresearchgate.net-sigmatropic rearrangement.

Computational investigations have shown that the Claisen rearrangement of aryl propargyl ethers is often the rate-determining step in subsequent reaction cascades. acs.orgnsf.govairitilibrary.com DFT calculations, such as those using the ωB97X-D functional, indicate that these rearrangements are followed by a series of reactions, the nature of which depends on the substitution pattern of the aromatic ring. acs.org For instance, rearrangement to an unsubstituted ortho carbon can lead to the formation of a benzopyran. acs.orgnsf.gov

The energetics of these reactions have been quantified through DFT calculations. For a model aryl propargyl ether, the Gibbs free energy of activation (ΔG‡) for the initial researchgate.netresearchgate.net-sigmatropic rearrangement has been calculated to be around 38-39 kcal/mol. airitilibrary.com Subsequent steps, such as proton transfer, have their own distinct energy barriers. researchgate.net The regioselectivity of the initial rearrangement in unsymmetrically substituted aryl ethers is a key aspect that has been successfully rationalized using DFT. The calculations demonstrate that electronic effects of substituents on the aryl ring can direct the rearrangement to a specific ortho position. For example, an electron-withdrawing nitro group can stabilize the partial negative charge that develops on the aromatic ring in the transition state, thereby influencing the preferred site of reaction. nsf.gov

To illustrate the typical energetic parameters obtained from such studies, the following interactive table presents calculated free energy barriers for the Claisen rearrangement of a model aryl propargyl ether.

| Reaction Step | Calculated Parameter | Value (kcal/mol) |

| researchgate.netresearchgate.net-Sigmatropic Rearrangement | Gibbs Free Energy of Activation (ΔG‡) | 37.9 |

| Intramolecular Proton Transfer | Energy Barrier | 52.1 |

| Intermolecular Proton Transfer | Energy Barrier | 33.6 |

Note: Data is based on a model aryl propargyl ether system and is intended to be representative of the class of compounds. The specific energetics for this compound may vary.

Analysis of Electronic Structure and its Influence on Reaction Dynamics

The electronic structure of aryl propargyl ethers is fundamental to their reactivity. Computational methods allow for a detailed analysis of the molecular orbitals and charge distributions, which in turn govern the course of chemical reactions. The interaction between the highest occupied molecular orbital (HOMO) of the diene system (the aromatic ring) and the lowest unoccupied molecular orbital (LUMO) of the dienophile (the propargyl group) is central to pericyclic reactions like the Claisen rearrangement.

Natural Bond Orbital (NBO) analysis is another powerful computational technique that has been applied to understand the electronic factors at play. airitilibrary.com For instance, in the transition state of the Claisen rearrangement, NBO analysis can reveal the extent of bond breaking and bond formation and how substituents influence the stability of the transition state structure. Substituents on the propargyl group, such as the methyl groups in this compound, are expected to influence the electronic structure. These electron-donating groups can affect the energy of the molecular orbitals and the charge distribution within the molecule, thereby modulating its reactivity. airitilibrary.com

The dynamics of the reaction, including the geometry of the transition state, are also heavily influenced by the electronic structure. For aryl propargyl ethers, the transition state of the researchgate.netresearchgate.net-sigmatropic rearrangement involves a concerted process where the C-O bond is breaking while a new C-C bond is forming. The electronic nature of the substituents can impact the synchronicity of this process.

Computational Probes of Chiral Induction and Stereochemical Control

In the context of reactions of the alkyne moiety, computational studies have been used to understand stereoselectivity. For example, in catalytic reactions, the geometry of the metal-ligand complex and its interaction with the substrate are modeled to rationalize the observed stereochemical control. These models can account for steric and electronic interactions that favor one stereochemical pathway over another.

Synthetic Applications and Chemical Transformations of 2 Methylbut 3 Yn 2 Yl Oxy Benzene Derivatives

Construction of Complex Molecular Architectures

The unique structural features of ((2-methylbut-3-yn-2-yl)oxy)benzene derivatives make them ideal precursors for the synthesis of diverse and complex molecules, including those with significant biological or material science applications.

Access to Benzocyclohexenones Bearing All-Carbon Quaternary Stereocenters

The creation of all-carbon quaternary stereocenters—a carbon atom bonded to four other carbon atoms—is a significant challenge in synthetic chemistry due to steric hindrance. nih.govacs.org These structural motifs are prevalent in many biologically active natural products. nih.govacs.org Palladium-catalyzed asymmetric allylic alkylation reactions have emerged as a powerful tool for the enantioselective construction of these centers. nih.govacs.orgcaltech.edu

One notable application involves the palladium-catalyzed decarboxylative propargylation, which allows for the construction of chiral quaternary stereocenters. nih.gov This method has been successful in synthesizing a range of α-aryl, α-propargyl, and α-alkyl, α-propargyl containing all-carbon quaternary products in good yields and with high enantioselectivities. nih.gov The versatility of this approach is highlighted by its compatibility with both pressurized sealed tubes and microwave irradiation, demonstrating its robustness under forcing conditions. nih.gov

Synthesis of Fused Heterocycles (e.g., Benzofuran (B130515) Derivatives, 2H-Benzopyrans)

Fused heterocyclic compounds, such as benzofurans and 2H-benzopyrans, are important scaffolds in medicinal chemistry and materials science. rsc.orgnih.gov Derivatives of this compound serve as valuable precursors for the synthesis of these heterocycles.

Benzofuran Derivatives: A variety of catalytic and catalyst-free methods have been developed for the synthesis of benzofuran derivatives. nih.govorganic-chemistry.org For instance, rhodium-mediated catalysis can achieve the chemodivergent generation of benzofuran skeletons through the arylation and subsequent cyclization of propargyl alcohols with substituted aryl boronic acids. nih.gov High yields are often observed with substrates bearing electron-donating substituents. nih.gov Another approach involves a palladium-catalyzed Sonogashira cross-coupling reaction, which can be performed under ambient conditions. organic-chemistry.org

2H-Benzopyrans: The synthesis of 2H-benzopyrans can be achieved through various synthetic routes. While specific examples directly employing this compound were not detailed in the provided search results, the general strategies for forming the pyran ring fused to a benzene (B151609) ring often involve intramolecular cyclization reactions of appropriately substituted aryl propargyl ethers.

Preparation of Masked Salicylaldehyde (B1680747) Derivatives via Rearrangement Products

The rearrangement of aryl propargyl ethers can lead to the formation of chromene derivatives, which can be considered masked forms of salicylaldehydes. This transformation typically involves a rsc.orgrsc.org-sigmatropic rearrangement (Claisen rearrangement) followed by subsequent reactions. While the direct synthesis of masked salicylaldehyde derivatives from this compound was not explicitly detailed in the provided search results, this class of reaction is a well-established transformation for aryl propargyl ethers.

Functionalization via Propargyl Ether Derivatives

The propargyl ether group in this compound derivatives provides a handle for further functionalization, allowing for the introduction of various substituents and the construction of larger, more complex molecules. wikipedia.org

Arylation at Carbon for Subsequent Terminal Alkyne Generation

The 2-methylbut-3-yn-2-yl group serves as a protecting group for a terminal alkyne. wikipedia.org This allows for selective functionalization at other positions of the molecule. The terminal alkyne can be deprotected under basic conditions to release acetone (B3395972). wikipedia.org A key application of this is the arylation at the terminal carbon of the alkyne. This can be achieved through Sonogashira coupling reactions of the corresponding aryl halide with an acetylenic partner. beilstein-journals.org For instance, 2-methylbut-3-yn-2-ol can be coupled with aryl bromides using a copper-free, palladium-catalyzed reaction. beilstein-journals.org This provides access to 4-aryl-2-methyl-3-butyn-2-ols, which can then be deprotected to yield the corresponding terminal arylalkynes. beilstein-journals.org

Integration into Poly(aryl propargyl ether) (PAPE) Star Polymers

The reactive nature of the propargyl group makes it suitable for polymerization reactions. While specific details on the integration of this compound into poly(aryl propargyl ether) (PAPE) star polymers were not found in the search results, the general principles of PAPE synthesis suggest its feasibility. The terminal alkyne functionality, after deprotection, could be polymerized using various catalysts to form linear or branched polymers. The "star" architecture would likely be achieved by using a multifunctional initiator core from which the polymer chains radiate. These polymers have potential applications in areas such as high-performance materials and electronics due to their thermal stability and conjugated backbones.

Q & A

Q. What are the common synthetic routes for preparing ((2-Methylbut-3-yn-2-yl)oxy)benzene derivatives?

this compound derivatives are typically synthesized via nucleophilic substitution or coupling reactions. For example, alkynyl ether intermediates (e.g., O-VBX1a) can react with substituted phenols under controlled conditions. In one protocol, reacting O-VBX1a with 4-methoxyphenol in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 60–80°C yields derivatives like 1-methoxy-4-((2-(p-tolyloxy)allyl)oxy)benzene (45% yield) . Purification often involves column chromatography, and structural validation relies on NMR and HRMS .

Q. How can researchers characterize this compound derivatives using spectroscopic methods?

Key characterization techniques include:

- ¹H/¹³C NMR : For this compound derivatives, the alkyne proton (≡CH) typically appears at δ ~2.49 ppm (singlet), while aromatic protons range from δ 7.2–7.4 ppm (multiplet). The quaternary carbon attached to oxygen resonates at δ ~86.1 ppm .

- HRMS : Used to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with high accuracy (±0.001 Da) .

- IR Spectroscopy : Alkyne C≡C stretches (~2100 cm⁻¹) and ether C-O stretches (~1200 cm⁻¹) are diagnostic .

Advanced Research Challenges

Q. What strategies improve regioselectivity in synthesizing substituted this compound analogs?

Regioselectivity is influenced by steric and electronic effects. For example, using 3-methoxyphenol instead of 4-methoxyphenol shifts substitution to the meta position (yielding 1-methoxy-3-((2-(p-tolyloxy)allyl)oxy)benzene, 60% yield) . Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., boronate esters) enhance positional control .

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Yield optimization involves:

- Catalyst Selection : Transition-metal catalysts (e.g., Pd/Cu) enhance coupling efficiency in alkynylation reactions.

- Temperature Control : Reactions at 60–80°C balance reactivity and decomposition .

- Solvent Effects : Polar solvents (DMF, DMSO) stabilize intermediates, while non-polar solvents (toluene) reduce side reactions . For example, substituting 4-methoxyphenol with a boronate-functionalized phenol increased yield from 45% to 71% .

Q. What role do this compound derivatives play in constructing heterocyclic systems?

These derivatives serve as precursors in Claisen condensation reactions to synthesize chromene-based heterocycles. For instance, reacting 3-R-4-((2-methylbut-3-yn-2-yl)oxy)benzaldehyde with ketones forms 8-R-2,2-dimethyl-2H-chromene-6-carbaldehydes, key intermediates in bioactive molecule synthesis .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data during structural elucidation?

Discrepancies often arise from dynamic effects (e.g., rotational isomers) or crystal packing. Best practices include:

- Complementary Techniques : Cross-validate NMR/IR data with single-crystal X-ray diffraction (using SHELX programs) .

- Dynamic NMR : Detect conformational exchange in solution (e.g., variable-temperature studies) .

- Computational Refinement : Use software like Gaussian to model alternative conformers and compare with experimental data .

Methodological Notes

- Synthetic Protocols : Prioritize anhydrous conditions to prevent hydrolysis of alkynyl ethers .

- Safety : Handle intermediates with volatile substituents (e.g., silyl ethers) under inert atmospheres to avoid decomposition .

- Data Reproducibility : Document solvent purity, reaction times, and catalyst batches to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.